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Introduction

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by
chemical modifications of RNA nucleosides. These modifications, such as pseudouridine (W)
and N6-methyladenosine (m6A), play critical roles in various biological processes and are
increasingly implicated in disease pathogenesis. Consequently, the development of precise and
sensitive methods to detect and quantify these modifications at specific sites is paramount for
both basic research and therapeutic development.

CRISPR-Cas systems, renowned for their programmable nucleic acid targeting capabilities,
have been ingeniously repurposed for the detection of modified nucleosides.[1][2][3][4][5]
These methods offer high specificity and can be adapted for various applications, from
validating modification sites to quantifying modification levels. This document provides detailed
application notes and protocols for two prominent CRISPR-based methods for detecting
modified nucleosides: a CRISPR-Casl13a-based method for pseudouridine detection and a
CRISPR-Cas9-based approach for N6-methyladenosine detection.

. CRISPR-Casl13a-Based Detection of
Pseudouridine (V)
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This method leverages the combination of chemical labeling of pseudouridine with N-
cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) and the
subsequent targeted cleavage activity of CRISPR-Cas13a.[6][7] The bulky CMC adduct on
pseudouridine sterically hinders the Cas13a-crRNA complex from binding to the target RNA,
leading to a measurable difference in Cas13a's collateral cleavage activity, which can be
monitored using a fluorescent reporter.[6][7][8]

Experimental Workflow

The overall workflow involves treating RNA with CMC, followed by a CRISPR-Casl13a assay to
detect the presence of the modification.

Sample Preparation CRISPR-Cas13a Assay Data Analysis
Assemble Cas13a, crRNA, Compare Fluorescence
RNA Extraction }—» CMC Treatment (+/-) Target RNA, and Reporter — Incubation }—» Fluorescence Measurement (+) CMC vs (1) CMC

Click to download full resolution via product page

CRISPR-Cas13a workflow for pseudouridine detection.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained using this
method. The fluorescence intensity is inversely proportional to the presence of pseudouridine
at the target site.
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L Normalized Fold Change
Modification
Target RNA = Treatment Fluorescence [(-) CMC ] (+)
ite
Intensity (a.u.) CMC]
Ribosomal RNA Y site in 18S
(-) CMC 8500 4.25
(rRNA) rRNA
(+) CMC 2000
Messenger RNA
w519 () CMC 9200 3.68
(MRNA)
(+) CMC 2500
Small nuclear
W72 (-) CMC 7800 5.20
RNA (snRNA)
(+) CMC 1500

Note: The values presented are illustrative and will vary depending on the experimental setup,

target abundance, and modification stoichiometry.

Experimental Protocol

Materials:

o Total RNA or purified RNA of interest

» N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

¢ Bicine buffer

o Ethanol

» Nuclease-free water

o LwCasl3a protein

o Custom crRNA targeting the sequence of interest
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RNase Alert QC System or similar fluorescent reporter

RNase inhibitor

Reaction buffer (e.g., NEBuffer for LwCas13a)

Fluorescence plate reader

Protocol:

e CMC Labeling of RNA:

|_\

. Prepare two reactions for each RNA sample: a (+) CMC reaction and a (-) CMC control.

2.1n a 1.5 mL tube, add 10-20 pg of total RNA.

3. For the (+) CMC tube, add CMC dissolved in Bicine buffer to a final concentration of 0.4
M.

4. For the (-) CMC tube, add an equal volume of Bicine buffer without CMC.

5. Incubate both tubes at 37°C for 20 minutes.

6. Purify the RNA from both reactions using ethanol precipitation or a suitable RNA cleanup
kit.

7. Resuspend the purified RNA in nuclease-free water.

o CRISPR-Casl3a Detection Assay:

1. Assemble the Cas13a-crRNA complex by incubating LwCas13a protein with the specific
crRNA in reaction buffer at 37°C for 10 minutes.

2. In a 96-well plate, set up the reaction mixture containing the Cas13a-crRNA complex, the
fluorescent reporter RNA, and RNase inhibitor.

3. Add the CMC-treated (+) and untreated (-) RNA to their respective wells.

4. Incubate the plate at 37°C.
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5. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for up to 1-2
hours using a fluorescence plate reader.

o Data Analysis:
1. Plot the fluorescence intensity over time for both (+) CMC and (-) CMC samples.

2. A significant reduction in fluorescence in the (+) CMC sample compared to the (-) CMC
sample indicates the presence of a pseudouridine at the target site.[7]

Il. CRISPR-Cas9-Based Detection of N6-
methyladenosine (m6A)

This approach utilizes a catalytically inactive Cas9 (dCas9) fused to an m6A "writer” (e.g., a
single-chain methyltransferase) or an m6A "eraser" (e.g., ALKBH5 or FTO demethylase) to
install or remove m6A at a specific RNA locus.[9] The change in m6A status can then be
detected using various methods, such as m6A-specific antibody-based RNA
immunoprecipitation (RIP) followed by RT-gPCR, or by using the SELECT (single-base
elongation and ligation-based gPCR amplification) method which exploits the inhibitory effect of

M6A on certain enzymes.[10][11]

Experimental Workflow

The workflow involves the expression of the dCas9-effector fusion protein and a guide RNA in
cells, followed by the detection of the altered m6A status.

m6A Detection
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CRISPR-dCas9 workflow for m6A editing and detection.

Quantitative Data Summary

The following table illustrates the type of quantitative data that can be generated to assess
changes in m6A levels at a specific target site.

Relative m6A

Target Gene dCas9 Effector Detection Method Abundance (Fold
Change)
dCas9-ALKBH5
MALAT1 mM6A-RIP-gPCR 0.4

(Eraser)

dCas9-METTL3/14
Hsp70 5'UTR ) SELECT-qPCR 3.5
(Writer)

B-actin dCas9-FTO (Eraser) M6A-RIP-gPCR 0.6

dCas9-METTL3/14
MYC 3'UTR _ SELECT-gPCR 2.8
(Writer)

Note: The values are representative and indicate the fold change in m6A levels in cells
expressing the dCas9-effector and specific SgRNA compared to a control.

Experimental Protocols

A. Transfection for m6A Editing
Materials:

HEK293T or other suitable cell line

Plasmids encoding the dCas9-writer/eraser fusion protein

Plasmid encoding the specific single guide RNA (sgRNA)

Transfection reagent (e.g., Lipofectamine)

Cell culture medium and supplements
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Protocol:

Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

Co-transfect the cells with the dCas9-effector plasmid and the sgRNA plasmid according to
the manufacturer's protocol for the transfection reagent.

Incubate the cells for 36-48 hours post-transfection.

Harvest the cells and proceed to RNA isolation.

B. m6A RNA Immunoprecipitation (m6A-RIP) followed by RT-qPCR
Materials:

» Total RNA from transfected cells

e m6A-specific antibody

e Protein A/G magnetic beads

e Immunoprecipitation buffer

* RNA extraction kit

¢ RT-gPCR reagents

Protocol:

« |solate total RNA from the transfected cells.

o Fragment the RNA to an appropriate size (e.g., ~100 nt).

 Incubate a portion of the fragmented RNA with an m6A-specific antibody in
immunoprecipitation buffer at 4°C for 2 hours.

o Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C to capture the
antibody-RNA complexes.
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Wash the beads several times with wash buffer to remove non-specific binding.
Elute the RNA from the beads.
Purify the immunoprecipitated RNA.

Perform RT-gPCR on the immunoprecipitated RNA and an input control (a portion of the
fragmented RNA that did not undergo immunoprecipitation) using primers specific to the
target region.

Calculate the relative enrichment of the target RNA in the m6A-IP fraction compared to the
input.

C. SELECT (Single-base Elongation and Ligation-based gPCR) Assay

Materials:

Total RNA from transfected cells

Upstream (Up) and Downstream (Down) DNA primers flanking the target adenine
DNA polymerase deficient in proofreading activity

DNA ligase

dNTPs

gPCR reagents

Protocol:

Anneal the Up and Down primers to the target RNA. The 3' end of the Up primer should be
immediately upstream of the target adenine.

Perform a single-base elongation reaction using a DNA polymerase. The presence of m6A
will inhibit the incorporation of thymine opposite the modified adenine.
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» Perform a ligation reaction to join the elongated Up primer and the Down primer. Ligation will
be less efficient if the single-base elongation was inhibited by m6A.

e Use the ligated product as a template for gPCR with a set of common primers to quantify the
amount of successfully elongated and ligated product.[11]

» Alower gPCR signal (higher Ct value) in the sample where m6A is expected to be present
(e.g., after treatment with a dCas9-writer) indicates successful m6A installation.

Conclusion

CRISPR-based methods for the detection of modified nucleosides represent a significant
advancement in the study of epitranscriptomics. These techniques provide researchers and
drug development professionals with powerful tools to investigate the roles of RNA
modifications in health and disease with high specificity. The protocols outlined in these
application notes provide a foundation for implementing these innovative methods in the
laboratory. As the field continues to evolve, further refinements and new applications of
CRISPR technology are anticipated to provide even deeper insights into the complex world of
RNA regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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